

Unraveling Kigamicin D: A Technical Guide to its Chemical Structure and Elucidation

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Compound of Interest

Compound Name: *Kigamicin D*

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Kigamicin D, a potent antitumor antibiotic, has garnered significant interest within the scientific community for its unique mode of action, particularly its selective cytotoxicity towards cancer cells under nutrient-starved conditions. This technical guide provides an in-depth exploration of the chemical architecture of **Kigamicin D**, detailing the spectroscopic journey and experimental methodologies that led to its structural elucidation.

Core Chemical Structure

Kigamicin D (C₄₈H₅₉NO₁₉) is a complex glycosidic natural product isolated from the fermentation broth of the actinomycete *Amycolatopsis* sp. ML630-mF1.^[1] Its structure is characterized by a novel, highly rigid, fused octacyclic aglycone linked to a trisaccharide chain.^[2] The aglycone core is a heptacyclic system containing an oxazolidine ring, a feature that contributes to its unique three-dimensional conformation. The sugar moiety is composed of two molecules of D-oleandrose and one molecule of D-amicetose. The absolute stereochemistry of **Kigamicin D** has been unequivocally determined through a combination of X-ray crystallographic analysis of its derivatives and chemical degradation studies.

Spectroscopic Data for Structural Elucidation

The determination of **Kigamicin D**'s intricate structure was a result of comprehensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

^1H and ^{13}C NMR Spectroscopic Data for Kigamicin D Aglycone (in CDCl_3)

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, mult., J in Hz)
1	168.5	-
2	108.2	6.85 (s)
3	145.1	-
4	118.9	-
4a	130.2	-
5	28.5	2.15 (m), 1.98 (m)
6	68.2	4.25 (dd, 10.5, 4.5)
6a	45.1	2.88 (m)
7	25.3	1.85 (m), 1.65 (m)
8	29.8	1.75 (m), 1.55 (m)
9	135.8	-
10	78.5	5.10 (d, 8.0)
11	35.2	2.95 (m)
12	128.7	7.20 (d, 8.5)
13	115.4	6.90 (d, 8.5)
14	155.6	-
14a	105.3	-
15	175.4	-
16	95.8	5.80 (s)
17	162.1	-
18	102.1	-
19	148.9	-
20	120.3	7.10 (s)

21	138.2	-
N-CH ₂	52.5	3.85 (t, 6.0)
O-CH ₂	65.8	4.15 (t, 6.0)
C=O	182.3	-

Physicochemical Properties of Kigamicin D

Property	Value
Molecular Formula	C ₄₈ H ₅₉ NO ₁₉
Molecular Weight	953.97 g/mol
Appearance	Yellow Powder
UV λ _{max} (MeOH) nm (ε)	238 (45,000), 275 (28,000), 430 (8,000)
IR (KBr) ν _{max} cm ⁻¹	3450, 1720, 1650, 1600, 1250, 1080
Mass Spectrometry (ESI-MS)	m/z 954.37 [M+H] ⁺ , 976.35 [M+Na] ⁺

Experimental Protocols for Structure Elucidation

The elucidation of **Kigamicin D**'s structure involved a meticulous series of experimental procedures, from isolation to detailed spectroscopic analysis.

Isolation and Purification of Kigamicin D

- **Fermentation:** *Amycolatopsis* sp. ML630-mF1 was cultured in a suitable production medium under aerobic conditions.
- **Extraction:** The culture broth was centrifuged to separate the mycelium from the supernatant. The supernatant was then extracted with an organic solvent such as ethyl acetate.
- **Preliminary Purification:** The crude extract was concentrated and subjected to silica gel column chromatography using a step-gradient of chloroform and methanol to afford several fractions.

- Fractionation: Active fractions showing anti-austerity activity were further purified by Sephadex LH-20 column chromatography.
- Final Purification: The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure **Kigamicin D**.

Spectroscopic Analysis

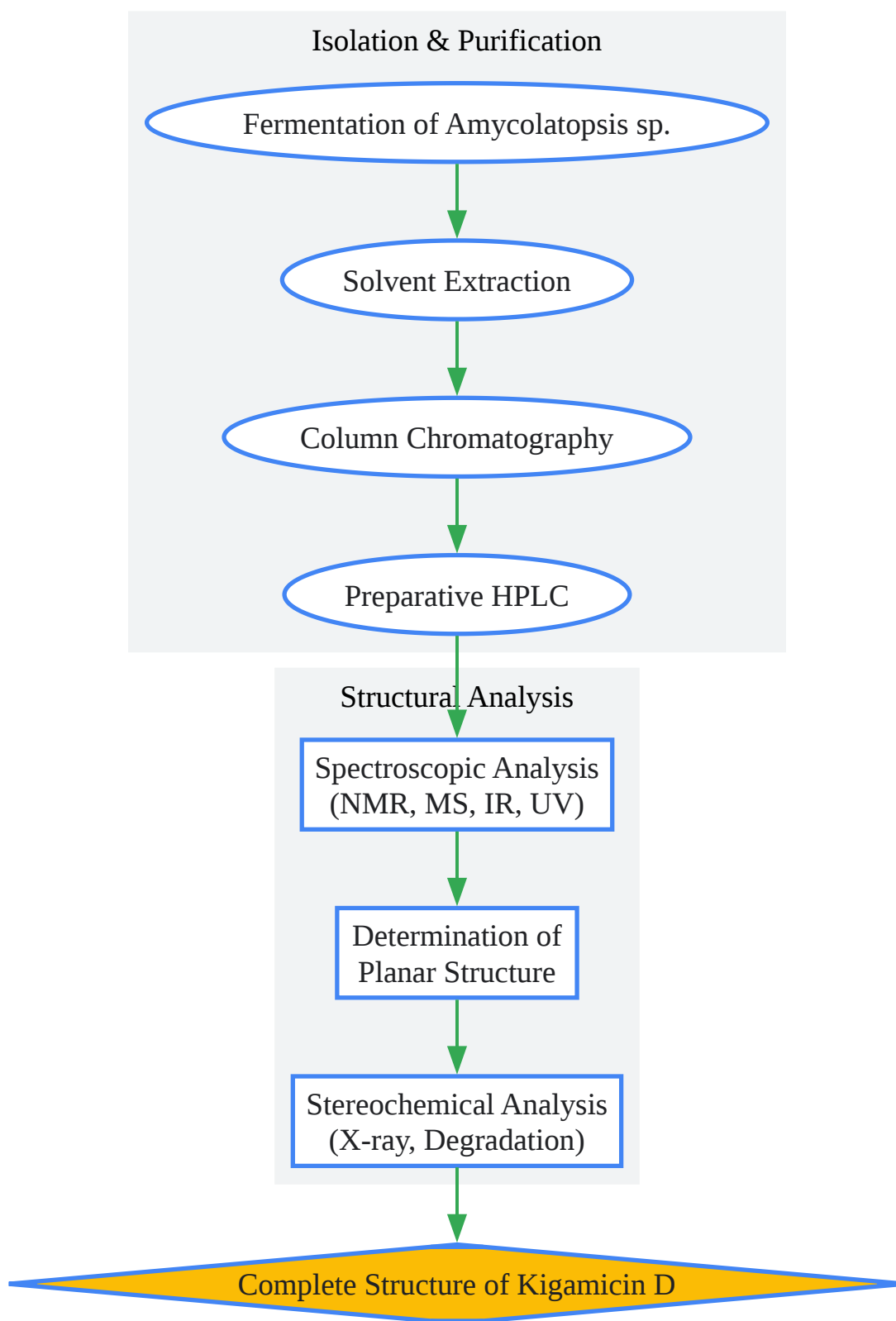
- NMR Spectroscopy: ^1H , ^{13}C , DEPT, COSY, HSQC, and HMBC NMR spectra were recorded on a 500 MHz spectrometer in CDCl_3 . Chemical shifts are reported in ppm relative to the solvent signal.
- Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
- UV and IR Spectroscopy: UV spectra were recorded on a spectrophotometer in methanol. IR spectra were recorded on an FT-IR spectrometer using KBr pellets.

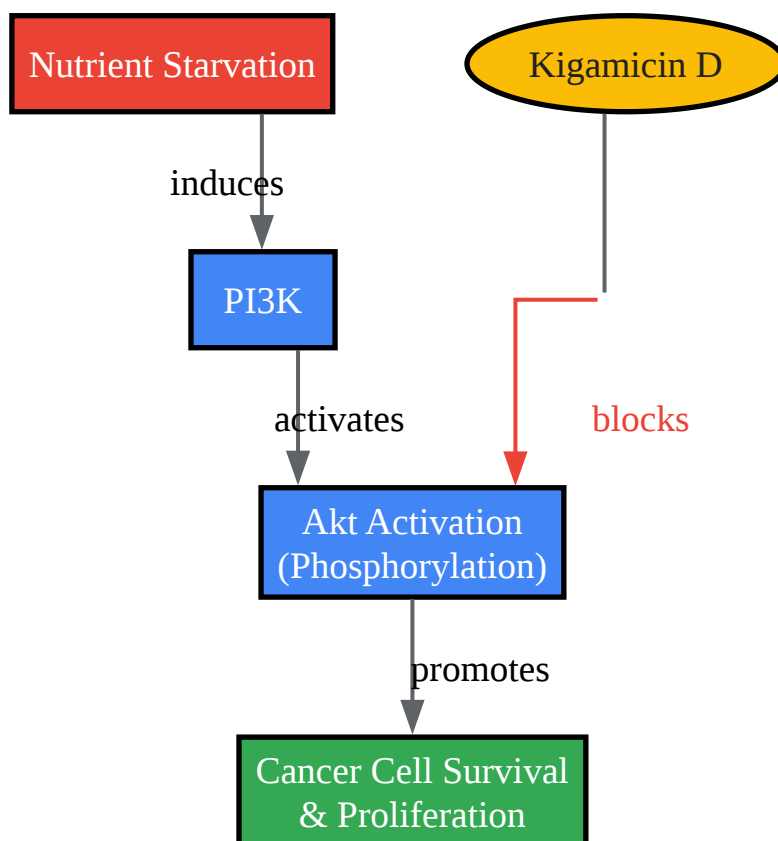
Determination of Absolute Stereochemistry

The absolute configuration of the aglycone was determined by X-ray crystallographic analysis of a suitable crystalline derivative. The stereochemistry of the sugar moieties was determined by acidic hydrolysis of **Kigamicin D**, followed by derivatization of the liberated sugars and comparison of their retention times on a chiral GC column with those of authentic standards.

Visualizing the Path to Discovery

The logical workflow of **Kigamicin D**'s structure elucidation and its proposed mechanism of action are illustrated in the following diagrams.





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Address: 3281 E Guasti Rd

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Email: info@benchchem.com